molecular formula C24H17N5O5 B2569429 N-(2H-1,3-benzodioxol-5-yl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide CAS No. 1358615-05-0

N-(2H-1,3-benzodioxol-5-yl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide

Cat. No.: B2569429
CAS No.: 1358615-05-0
M. Wt: 455.43
InChI Key: NTVJNIIMHVNHIX-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzodioxole moiety, a triazoloquinoxaline core, and a phenoxy group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide typically involves multiple steps, including the formation of the triazoloquinoxaline core and the subsequent attachment of the benzodioxole and phenoxy groups. One common synthetic route involves the following steps:

    Formation of the Triazoloquinoxaline Core: This step involves the cyclization of appropriate precursors under specific conditions. For example, a precursor containing a quinoxaline moiety can be reacted with a triazole derivative in the presence of a suitable catalyst to form the triazoloquinoxaline core.

    Attachment of the Benzodioxole Group: The benzodioxole moiety can be introduced through a coupling reaction, such as a palladium-catalyzed cross-coupling reaction, using a benzodioxole-containing reagent.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate electrophilic intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide is unique due to its specific combination of structural features, including the benzodioxole, triazoloquinoxaline, and phenoxy groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(1-oxo-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N5O5/c30-21(25-15-10-11-19-20(12-15)33-14-32-19)13-28-24(31)29-18-9-5-4-8-17(18)26-23(22(29)27-28)34-16-6-2-1-3-7-16/h1-12H,13-14H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVJNIIMHVNHIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)N4C5=CC=CC=C5N=C(C4=N3)OC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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